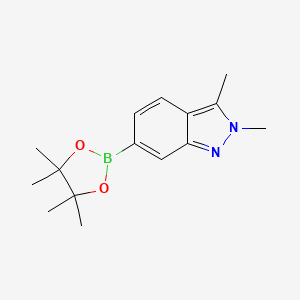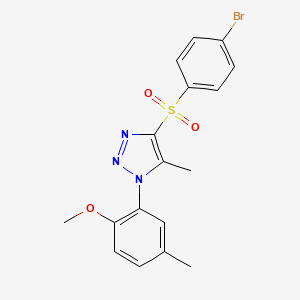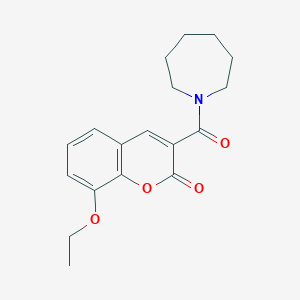
2,3-dimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a boronic ester derivative commonly used in organic synthesis. Boronic esters are valuable intermediates in the formation of carbon-carbon bonds, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid moiety protected by a pinacol ester, which enhances its stability and reactivity in various chemical transformations.
Wirkmechanismus
Target of Action
The primary targets of 2,3-Dimethyl-2H-indazole-6-boronic acid pinacol ester are organic synthesis reactions, particularly those involving the Suzuki–Miyaura cross-coupling . This compound is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron group from the boronic ester . This process is paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The compound’s action can lead to the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s important to note that the compound’s stability and solubility can be influenced by the conversion to different salts .
Result of Action
The result of the compound’s action is the formation of new bonds in organic synthesis . For instance, it has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
The action of 2,3-Dimethyl-2H-indazole-6-boronic acid pinacol ester can be influenced by environmental factors such as temperature and the presence of other reagents . For example, the protodeboronation process is carried out at 80°C . Additionally, the compound’s stability can be affected by the presence of different salts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole typically involves the reaction of 2,3-dimethyl-2H-indazole with a boronic acid derivative in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) and a catalyst like palladium. The pinacol ester is introduced to protect the boronic acid group, which can be achieved through esterification reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-dimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a base or an acid.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMSO.
Protodeboronation: Bases like sodium hydroxide or acids like hydrochloric acid.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Protodeboronation: The corresponding hydrocarbon.
Oxidation and Reduction: Boronic acids or boranes.
Wissenschaftliche Forschungsanwendungen
2,3-dimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in Suzuki-Miyaura coupling.
2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A boronic ester with similar reactivity but different structural features.
Uniqueness
2,3-dimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is unique due to its indazole core, which imparts distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of heterocyclic compounds and bioactive molecules .
Eigenschaften
IUPAC Name |
2,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O2/c1-10-12-8-7-11(9-13(12)17-18(10)6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSHSAUSROENNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NN(C(=C3C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2760738.png)
![(4-chlorophenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2760740.png)
![2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2760741.png)
![N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2760742.png)


![N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2760745.png)



![N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2760753.png)
![N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide](/img/structure/B2760757.png)


